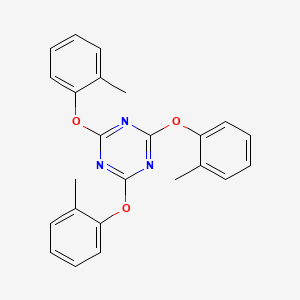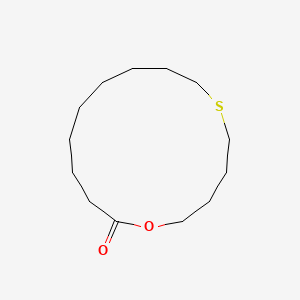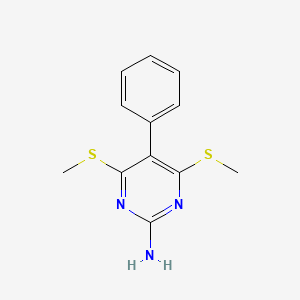
Hept-1-ene-3,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hept-1-ene-3,5-diyne is an organic compound characterized by the presence of both double and triple bonds within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hept-1-ene-3,5-diyne can be synthesized through various methods, including:
Ene-Yne Coupling: This method involves the coupling of an alkyne with an alkene under specific conditions, often using transition metal catalysts such as palladium or nickel.
Isomerization: This process can convert non-conjugated dienes into conjugated dienes, which can then be further modified to introduce triple bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Hept-1-ene-3,5-diyne undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Halogens, organometallic reagents.
Major Products:
Oxidation: Formation of epoxides, alcohols, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hept-1-ene-3,5-diyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.
Wirkmechanismus
The mechanism of action of Hept-1-ene-3,5-diyne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds can interact with different molecular targets and pathways, leading to the formation of new compounds and materials. The reactivity of this compound is influenced by its electronic structure, which allows it to undergo addition, substitution, and polymerization reactions .
Vergleich Mit ähnlichen Verbindungen
Hept-1-ene: A similar compound with only a double bond, lacking the triple bonds present in Hept-1-ene-3,5-diyne.
Hept-3-yne: Contains a triple bond but lacks the conjugated diene structure.
Hex-1-en-5-yne: Another compound with both double and triple bonds but with a different carbon chain length.
Uniqueness: Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
6065-86-7 |
|---|---|
Molekularformel |
C7H6 |
Molekulargewicht |
90.12 g/mol |
IUPAC-Name |
hept-1-en-3,5-diyne |
InChI |
InChI=1S/C7H6/c1-3-5-7-6-4-2/h3H,1H2,2H3 |
InChI-Schlüssel |
GDSWHFDAAUWLLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


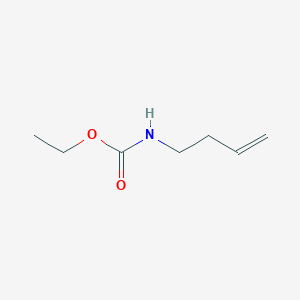
![1-[2-(1H-Indol-3-YL)ethyl]-3-(methoxycarbonyl)pyridin-1-ium bromide](/img/structure/B14742354.png)

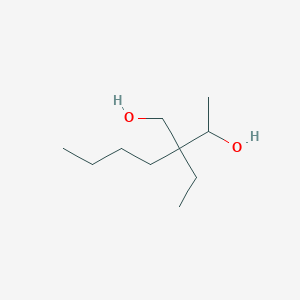
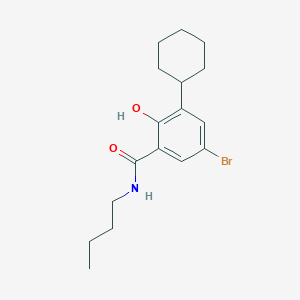
![Benzyl {[(propan-2-yl)oxy][(propan-2-yl)peroxy]phosphoryl}acetate](/img/structure/B14742386.png)
![2-[(Diethoxyphosphorothioyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14742387.png)
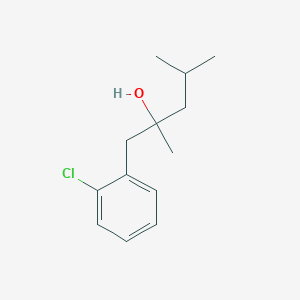
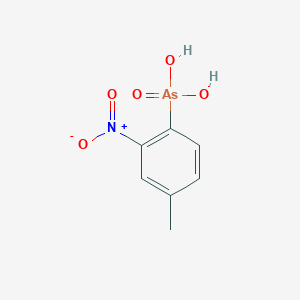
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)

